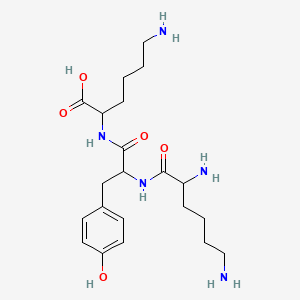

Lysyl-tyrosyl-lysine acetate

Description

BenchChem offers high-quality Lysyl-tyrosyl-lysine acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lysyl-tyrosyl-lysine acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O5/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINFHLHJTRGLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Potassium Acetate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium acetate (CH₃COOK), a potassium salt of acetic acid, is a versatile compound with significant applications across the pharmaceutical, biotechnological, and food science industries.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established methodologies for its synthesis and analysis. We will delve into its critical role as an electrolyte replenisher, its applications in molecular biology, and its function as a pharmaceutical excipient.[1][2] Furthermore, this document will explore its mechanism of action in relevant biological systems and provide detailed, validated protocols for its practical application in a laboratory setting.

Chemical Structure and Physicochemical Properties

Potassium acetate is an ionic compound formed from the potassium cation (K⁺) and the acetate anion (CH₃COO⁻).[3] The acetate ion exhibits resonance, with the negative charge delocalized between the two oxygen atoms, contributing to its stability.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | potassium acetate[2] |

| Chemical Formula | C₂H₃KO₂ or CH₃COOK[2][4] |

| CAS Number | 127-08-2[4] |

| SMILES | CC(=O)[O-].[K+][2] |

| InChI | InChI=1S/C2H4O2.K/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1[5] |

| InChIKey | SCVFZCLFOSHCOH-UHFFFAOYSA-M[2] |

Physicochemical Data

Potassium acetate is a white, crystalline, and deliquescent solid, meaning it readily absorbs moisture from the atmosphere.[6] It is highly soluble in water and also soluble in methanol and ethanol.[5][7]

| Property | Value | Source |

| Molar Mass | 98.142 g/mol | [1] |

| Melting Point | 292 °C (558 °F; 565 K) | [1] |

| Boiling Point | Decomposes | [1] |

| Density | 1.8 g/cm³ | [1] |

| Solubility in water | 256 g/100 mL at 20 °C | [2] |

| pH (5% aqueous solution) | 7.5 - 9.0 | [1][2] |

Structural Visualization

The following diagram illustrates the ionic interaction between the potassium cation and the acetate anion.

Caption: Ionic bond between potassium (K⁺) and acetate (CH₃COO⁻).

Synthesis and Manufacturing

The primary method for synthesizing potassium acetate is through an acid-base neutralization reaction.[1][7] This involves treating a potassium-containing base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), with acetic acid (CH₃COOH).[5]

Reaction Workflow

The following diagram illustrates the synthesis process.

Caption: Synthesis of Potassium Acetate.

Detailed Protocol

-

Reactant Preparation: Prepare aqueous solutions of acetic acid and potassium hydroxide of known concentrations.

-

Reaction: Slowly add the potassium hydroxide solution to the acetic acid solution while stirring continuously. The reaction is exothermic.

-

Neutralization: Monitor the pH of the solution. The endpoint is reached when the pH is neutral (approximately 7.0).

-

Crystallization: Concentrate the resulting solution by heating to evaporate the water.

-

Isolation and Drying: Cool the concentrated solution to induce crystallization. The resulting potassium acetate crystals can be isolated by filtration and dried in an oven.

The chemical equation for the reaction with potassium hydroxide is: CH₃COOH + KOH → CH₃COOK + H₂O[5]

And with potassium carbonate: 2CH₃COOH + K₂CO₃ → 2CH₃COOK + H₂O + CO₂

Biological and Pharmaceutical Significance

Potassium acetate serves several critical functions in biological and pharmaceutical contexts. It is primarily used to replenish electrolytes and as a systemic and urinary alkalizer.[1][2]

Mechanism of Action in Electrolyte Replenishment

Potassium is the principal cation in intracellular fluid and is essential for maintaining intracellular tonicity, nerve impulse transmission, muscle contraction (skeletal, cardiac, and smooth), and normal renal function.[1][2] The cell membrane's sodium-potassium pump actively transports potassium into cells, creating a high intracellular potassium concentration that is crucial for establishing the resting membrane potential. This potential is fundamental for generating action potentials, which are electrical signals vital for neuronal communication, muscle excitation, and heart function.[2][6]

Sources

- 1. byjus.com [byjus.com]

- 2. Potassium Acetate | C2H3O2K | CID 517044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium acetate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. Acetic acid, potassium salt [webbook.nist.gov]

- 5. Potassium acetate - Wikipedia [en.wikipedia.org]

- 6. Potassium Acetate: Chemical Properties, Production Methods and Medicinal Uses_Chemicalbook [chemicalbook.com]

- 7. Potassium Acetate Formula: Properties, Chemical Structure and Uses [extramarks.com]

Engineering Stability in Lysine- and Tyrosine-Rich Oligopeptides: A Mechanistic and Methodological Guide

Introduction

In the realm of biopharmaceutical development, oligopeptides enriched with Lysine (K) and Tyrosine (Y) residues offer unique advantages, including tunable solubility, isoelectric point modulation, and enhanced receptor-binding affinity. However, as a Senior Application Scientist, I frequently encounter the dual-edged nature of these structural motifs. While they drive biological efficacy, they simultaneously act as hotspots for chemical and physical degradation. Understanding the exact causality behind these instability pathways is paramount for designing robust, self-validating formulation and analytical strategies[1] ().

This whitepaper deconstructs the mechanisms of K/Y peptide degradation and provides field-proven, step-by-step methodologies to profile and mitigate these vulnerabilities.

Mechanistic Drivers of Instability

Oxidative Cross-Linking (Tyrosine and Lysine)

Tyrosine is highly susceptible to oxidation due to its electron-rich phenolic hydroxyl group. Exposure to reactive oxygen species (ROS)—such as peroxyl radicals or hydrogen peroxide—abstracts a hydrogen atom, generating a resonance-stabilized tyrosyl radical (Y•). When two tyrosyl radicals encounter one another, they undergo radical-radical coupling to form a covalent, irreversible C-C bond known as dityrosine (DiY)[2] (). This cross-linking fundamentally alters the peptide's secondary structure, driving covalent aggregation. Furthermore, under specific photo-oxidation or peroxyl radical stress, these tyrosyl radicals can also react with the

Nucleophilic Reactivity and Glycation (Lysine)

The

Proteolytic Susceptibility

In biological matrices, K/Y motifs are prime targets for enzymatic cleavage. Trypsin-like proteases specifically hydrolyze the peptide bond at the carboxyl side of Lysine, while chymotrypsin-like proteases target the bulky aromatic ring of Tyrosine, leading to rapid backbone fragmentation.

Quantitative Stability Profiling

To systematically address these vulnerabilities, we must categorize the degradation pathways by their kinetic triggers and structural impacts.

| Degradation Pathway | Target Residue(s) | Triggering Condition | Kinetic Impact & Causality |

| Oxidative Cross-linking | Tyr (Y), Lys (K) | ROS (H2O2, peroxyl radicals), UV light | Radical coupling forms irreversible covalent bonds (DiY, Tyr-Lys), leading to aggregation[3]. |

| Glycation (Maillard) | Lys (K) | Reducing sugars, elevated temperature | Nucleophilic attack by unprotonated |

| Proteolytic Cleavage | Lys (K), Tyr (Y) | Trypsin/Chymotrypsin-like proteases | Rapid backbone hydrolysis at the C-terminus of K/Y residues, destroying the oligopeptide. |

| Physical Aggregation | Tyr (Y) | Hydrophobic interactions, pH near pI | Non-covalent assembly driven by phenolic ring stacking, preceding precipitation[5]. |

Visualizing the Oxidative Degradation Pathway

The following diagram illustrates the causal chain of oxidative stress leading to peptide aggregation.

Fig 1: Oxidative pathways leading to dityrosine and Tyr-Lys cross-linking in oligopeptides.

Experimental Workflows for Stability Assessment

To build a self-validating analytical system, we employ advanced mass spectrometry to map the exact locations of these degradation events. The inclusion of isotopic labeling acts as an internal control to differentiate true biological cross-links from artifactual in-source fragmentation.

Protocol: LC-MS/MS Identification of DiY and Tyr-Lys Cross-links

-

Sample Preparation & Forced Oxidation : Incubate the K/Y oligopeptide (e.g., 50 µM) with a radical initiator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or a hemoglobin/H2O2 system to induce controlled oxidative stress[2][6].

-

Proteolytic Digestion : Quench the oxidation reaction. Digest the sample using a sequence-specific protease (e.g., Trypsin) in the presence of H₂¹⁸O. This isotopically labels the newly formed C-termini, aiding in the mass-spectrometric differentiation of cross-linked peptides from standard linear fragments[3].

-

Chromatographic Separation : Fractionate the digested peptides using reversed-phase high-performance liquid chromatography (RP-HPLC) under high pH conditions to enrich the cross-linked species[7].

-

Tandem Mass Spectrometry (LC-MS/MS) : Analyze the fractions using an Orbitrap mass spectrometer. Employ Higher-energy Collisional Dissociation (HCD) to maximize the number of identified cross-links. Crucially, supplement this with Electron Transfer Dissociation (ETD); because ETD fragments the peptide backbone without cleaving the robust C-C dityrosine bond, it provides superior fragment ion coverage for pinpointing the exact cross-link site[2][3].

-

Data Processing : Utilize dedicated cross-link database search engines to map the fragmentation spectra to specific Tyr-Tyr or Tyr-Lys linkages[3].

Fig 2: LC-MS/MS workflow for identifying oxidative cross-links in K/Y peptides.

Formulation and Mitigation Strategies

Based on the mechanistic data gathered, formulation scientists must engineer environments that suppress these specific degradation pathways[1].

-

pH Optimization : Maintaining a formulation pH between 4.0 and 6.0 ensures the Lysine

-amine remains fully protonated ( -

Strategic Excipient Selection : Avoid reducing sugars (e.g., lactose, glucose) as tonicity agents to prevent glycation. Instead, utilize non-reducing osmolytes like trehalose or sucrose[4]. To combat oxidation, incorporate sacrificial antioxidants (e.g., methionine) or chelating agents (e.g., EDTA) to sequester trace metals that catalyze ROS generation[8].

-

Steric and Structural Constraints : If the peptide is highly prone to proteolytic cleavage, consider N-methylation of the peptide backbone near the Lys/Tyr residues. The added steric bulk restricts rotation and prevents proteases from accessing the cleavage site, dramatically increasing the in vivo half-life[9] ().

References

-

Nugrahadi, P. P., et al. "Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review." Pharmaceutics, 2023. URL:[Link]

-

Zhou, X., et al. "Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli." Antioxidants, 2023. URL:[Link]

-

Mukherjee, S., et al. "Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry." Analytical Chemistry, 2017. URL:[Link]

-

Mariotti, M., et al. "Mass-Spectrometry-Based Identification of Cross-Links in Proteins Exposed to Photo-Oxidation and Peroxyl Radicals Using 18O Labeling and Optimized Tandem Mass Spectrometry Fragmentation." Journal of Proteome Research, 2018. URL:[Link]

-

Zapadka, K. L., et al. "Factors affecting the physical stability (aggregation) of peptide therapeutics." Interface Focus, 2017. URL:[Link]

-

Hoffmann, R., et al. "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum." PLOS One, 2018. URL:[Link]

Sources

- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Fundamentals of redox regulation in biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid [benchchem.com]

Methodological & Application

Application Note: In Vitro Assessment of Lysyl-Tyrosyl-Lysine (K-Y-K) Mediated Collagen Stimulation

This Application Note is structured as a high-level technical guide for drug development professionals and senior researchers. It synthesizes the specific biochemical properties of the tripeptide Lysyl-Tyrosyl-Lysine (K-Y-K) with rigorous in vitro validation protocols.

Introduction & Mechanism of Action

Lysyl-Tyrosyl-Lysine (K-Y-K) is a bioactive tripeptide distinct from the widely known GHK-Cu or Pal-KTTKS. Its specific sequence (Basic-Aromatic-Basic) confers unique properties related to extracellular matrix (ECM) signaling and Lysyl Oxidase (LOX) interaction .

While many peptides act solely as signal transducers, K-Y-K is hypothesized to function through a dual mechanism:

-

Matrikine Signaling: Acting as a "sentinel" fragment of collagen, K-Y-K mimics ECM degradation products, triggering a feedback loop in Human Dermal Fibroblasts (HDFs) to upregulate COL1A1 and COL3A1 transcription via the TGF-

/Smad pathway. -

LOX Mimicry/Substrate Potential: The Lys-Tyr motif is structurally homologous to the precursor site of Lysyl Tyrosyl Quinone (LTQ) , the cofactor for Lysyl Oxidase. K-Y-K may influence the cross-linking efficiency of nascent procollagen, a critical step often overlooked in standard abundance assays.

This guide provides a self-validating workflow to measure both the quantity of collagen produced and the quality of its deposition.

Mechanistic Pathway (Visualized)

Figure 1: Proposed Mechanism of Action for K-Y-K Peptide. The pathway illustrates both the transcriptional activation of collagen genes and the potential direct involvement in fibril maturation.

Experimental Model: Human Dermal Fibroblasts (HDFa)

Rationale: Primary Adult Human Dermal Fibroblasts (HDFa) are the gold standard. Immortalized lines (e.g., HaCaT) are keratinocytes and unsuitable for collagen assays. 3T3 fibroblasts (murine) should be avoided to eliminate species-specific signaling artifacts.

Cell Culture Conditions[1]

-

Cell Line: Primary HDFa (ATCC PCS-201-012 or equivalent).

-

Basal Medium: Fibroblast Basal Medium (serum-free).

-

Growth Supplement: Low Serum Growth Kit (2% FBS) for expansion; 0% or 0.5% FBS for the assay phase to prevent serum factors from masking peptide effects.

-

Passage: Use cells between passage 3 and 8 to ensure phenotypic stability.

Protocol 1: Treatment Strategy & Dose-Response

To validate K-Y-K activity, a rigorous starvation and treatment protocol is required to synchronize the cell cycle and isolate the peptide's effect.

Step-by-Step:

-

Seeding: Seed HDFa at

cells/well in 96-well plates (for ELISA) or -

Attachment: Incubate for 24 hours in Complete Growth Medium (2% FBS).

-

Starvation (Critical): Wash cells 2x with PBS. Switch to Serum-Free Medium (SFM) or Low-Serum (0.1% BSA) for 12–24 hours. This synchronizes cells and removes serum-derived growth factors.

-

Treatment: Replace medium with fresh SFM containing K-Y-K at log-scale concentrations.

-

Vehicle Control: PBS or Water (solvent dependent).

-

Positive Control: TGF-

1 (5 ng/mL) or Ascorbic Acid (50 -

K-Y-K Doses: 1

M, 10

-

-

Duration:

-

24 Hours: For mRNA analysis (Gene Expression).

-

48–72 Hours: For Protein analysis (ELISA/Western). Note: Add Ascorbic Acid (50

g/mL) to all wells during protein phase to allow collagen hydroxylation.

-

Protocol 2: Quantitative Gene Expression (RT-qPCR)

This assay confirms that K-Y-K triggers the transcriptional machinery for collagen production.

Target Genes:

-

COL1A1: Major structural collagen.

-

COL3A1: Associated with tissue repair/youthful skin.

-

LOX: Lysyl Oxidase (to verify cross-linking potential).

-

Reference Gene: GAPDH or RPL13A.

Workflow:

-

Lysis: Lyse cells directly in culture wells using RNA Lysis Buffer (e.g., TRIzol or Column-based buffer).

-

Extraction: Purify RNA using a silica-membrane spin column kit (ensure DNase I treatment).

-

cDNA Synthesis: Reverse transcribe 500 ng – 1

g of total RNA using a High-Capacity cDNA Reverse Transcription Kit. -

qPCR: Perform Real-Time PCR using SYBR Green or TaqMan probes.

-

Cycling: 95°C (10 min)

[95°C (15s)

-

-

Analysis: Calculate Relative Expression using the

method, normalizing to the Vehicle Control.

Protocol 3: Pro-Collagen Type I C-Peptide (PIP) ELISA

Measuring mature collagen fibrils in supernatant is difficult due to insolubility. The Pro-Collagen Type I C-Peptide (PIP) is cleaved stoichiometrically (1:1) from the procollagen molecule during secretion. Measuring PIP is the most accurate surrogate for newly synthesized collagen.

Assay Principle: Sandwich ELISA detecting the C-terminal pro-peptide.

Step-by-Step:

-

Sample Collection: Collect cell culture supernatant after 48–72 hours of treatment. Centrifuge at 1500 rpm for 5 min to remove debris. Store at -80°C if not using immediately.

-

Standard Curve: Prepare PIP standards (e.g., 0 – 640 ng/mL).

-

Incubation: Add 100

L of sample/standard to anti-PIP antibody-coated plate. Incubate 2 hours at 37°C. -

Detection: Wash 3x. Add Biotinylated Detection Antibody (1 hour). Wash 3x. Add HRP-Streptavidin (30 min).

-

Development: Add TMB Substrate. Incubate 15–20 min in dark. Stop reaction with 1N H

SO -

Read: Measure Absorbance (OD) at 450 nm.

-

Normalization: Crucial Step. Perform a total protein assay (BCA) or cell viability assay (MTT/CCK-8) on the cell monolayer from the same wells. Normalize PIP concentration to total cell protein/number (ng PIP / mg cell protein) to rule out proliferation artifacts.

Protocol 4: Functional Cross-linking (Sircol Assay)

To test if K-Y-K enhances the quality (cross-linking) of the matrix, use the Sircol Soluble Collagen Assay combined with a Pepsin digestion step.

Concept: Pepsin digests non-cross-linked (immature) collagen but leaves cross-linked (mature) collagen telopeptides intact.

Workflow:

-

Culture: Grow HDFa for 7–14 days (long-term) with K-Y-K + Ascorbic Acid.

-

Lysis: Wash cells. Harvest the ECM by scraping in cold PBS.

-

Pepsin Digestion: Treat ECM suspension with Pepsin (0.1 mg/mL in 0.5 M Acetic Acid) overnight at 4°C.

-

Sircol Staining: Add Sirius Red dye reagent (binds specifically to [Gly-X-Y]n helix).

-

Precipitation: Centrifuge to pellet the Collagen-Dye complex.

-

Release: Wash pellet with Acid-Salt Wash Reagent. Dissolve pellet in Alkali Reagent.

-

Quantification: Read OD at 555 nm. Higher retention of collagen after pepsin digestion indicates higher cross-linking density stimulated by K-Y-K.

Data Presentation & Analysis

Experimental Workflow Diagram

Figure 2: Integrated Experimental Workflow for K-Y-K Validation.

Expected Results Table

| Assay | Readout | Expected Outcome (if K-Y-K is active) | Biological Significance |

| RT-qPCR | Fold Change (mRNA) | Transcriptional activation of collagen synthesis. | |

| PIP ELISA | Concentration (ng/mL) | Significant increase vs. Vehicle | Increased translation and secretion of pro-collagen. |

| Sircol (Pepsin) | Absorbance (OD 555) | Higher OD in treated vs. control | Enhanced fibril stability and cross-linking (LOX effect). |

| MTT Assay | % Viability | No significant toxicity | Confirms safety; ensures collagen increase isn't just cell growth. |

Troubleshooting & Critical Parameters

-

Ascorbic Acid is Mandatory: K-Y-K cannot stimulate stable collagen without Vitamin C (Ascorbic Acid or Sodium Ascorbyl Phosphate) as a cofactor for Prolyl Hydroxylase. Always include 50

g/mL in the treatment medium. -

Serum Interference: High serum (10% FBS) contains MMPs and growth factors that mask peptide activity. Use

2% FBS or serum-free systems. -

Peptide Stability: K-Y-K is a small linear tripeptide. It may be susceptible to degradation by cell-surface peptidases.

-

Tip: Refresh treatment medium every 24 hours.

-

Tip: Consider using an acetylated form (Ac-Lys-Tyr-Lys) if stability is an issue.

-

References

-

Mechanism of Collagen Cross-linking: Lucero, H. A., & Kagan, H. M. (2006). Lysyl oxidase: an oxidative enzyme and signaling molecule. Cellular and Molecular Life Sciences, 63(19), 2304–2316.

-

Peptide Signaling in Fibroblasts (Matrikines): Aldag, C., Nogueira Teixeira, D., & Leventhal, P. S. (2016). Skin rejuvenation using cosmetic products containing growth factors, cytokines, and matrikines: a review of the literature. Clinical, Cosmetic and Investigational Dermatology, 9, 411–419.

-

Procollagen Type I C-Peptide (PIP) Assay Validation: Trøseid, M., et al. (2010). Interleukin-18 is a strong predictor of cardiovascular events in elderly men with the metabolic syndrome: synergistic effect of inflammation and hyperglycemia. Diabetes Care (Methodology reference for PIP ELISA utility in fibrosis).

-

Sircol Collagen Assay Methodology: Huang, G., et al. (2011). A novel collagen scaffold for tissue engineering: In vitro and in vivo evaluation. Journal of Biomedical Materials Research Part A.

-

Lysyl-Tyrosyl-Lysine (K-Y-K) Chemical Characterization: Limoli, C. L., et al. (1997). Photochemical production of uracil quantified in bromodeoxyuridine-substituted SV40 DNA by uracil DNA glycosylase and a lysyl-tyrosyl-lysine tripeptide. Mutagenesis, 12(6), 443–447. (Establishes K-Y-K as a bioactive tripeptide interacting with macromolecules).

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Lysyl-tyrosyl-lysine (KYK) Acetate in Aqueous Buffers

Prepared by: Senior Application Scientist, Formulations Division

Introduction

Lysyl-tyrosyl-lysine (KYK) acetate is a tripeptide of significant interest in various research and development applications. As with many peptides, maintaining its structural integrity and biological activity in aqueous solutions is a primary challenge for researchers.[1][2] Peptides are inherently susceptible to a range of chemical and physical degradation pathways, which can compromise experimental results and the therapeutic potential of the molecule.[3][4]

This guide is designed to serve as a technical resource for scientists, researchers, and drug development professionals working with KYK acetate. It provides a structured approach to understanding and mitigating common stability issues. We will move from foundational knowledge in our Frequently Asked Questions to actionable, in-depth solutions in our Troubleshooting Guide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of KYK acetate.

Q1: What is Lysyl-tyrosyl-lysine (KYK) acetate and why is the acetate form used?

A: Lysyl-tyrosyl-lysine is a tripeptide composed of the amino acids Lysine-Tyrosine-Lysine.[5] It is often supplied as an acetate salt. The acetate counter-ion is used to improve the peptide's solubility and stability in its solid, lyophilized form compared to the free base.[6][7] Upon dissolution in a buffer, the peptide and acetate ions will be solvated.

Q2: What are the primary causes of KYK acetate instability in an aqueous buffer?

A: The instability of KYK acetate is primarily driven by its amino acid composition. The two main degradation pathways are:

-

Oxidation of Tyrosine: The phenol side chain of the central tyrosine residue is highly susceptible to oxidation. This can be initiated by dissolved molecular oxygen, trace metal ions, or exposure to light.[8] This process is often the cause of solution discoloration (yellowing or browning) and can lead to the formation of dityrosine cross-links, resulting in aggregation.[8][9]

-

Hydrolysis of Peptide Bonds: Like all peptides, the amide bonds linking the amino acids can be cleaved by hydrolysis. This reaction is highly dependent on the pH and temperature of the solution.[3][4]

Q3: How does pH affect the stability of my KYK acetate solution?

A: The pH of the buffer is one of the most critical factors influencing peptide stability.[10][11][12] It directly impacts:

-

Hydrolysis Rates: Both acid- and base-catalyzed hydrolysis of the peptide backbone can occur. Each peptide has a specific pH at which it exhibits maximum stability (i.e., the slowest rate of hydrolysis).

-

Oxidation Potential: The rate of tyrosine oxidation can also be pH-dependent.

-

Solubility: Peptides are least soluble at their isoelectric point (pI), where the net charge of the molecule is zero. For KYK, which contains two basic lysine residues, the pI is expected to be in the basic range. Formulating at a pH far from the pI is crucial to prevent aggregation and precipitation.

Q4: Can the type of buffer I use make a difference?

A: Absolutely. While pH is paramount, the buffer species itself can influence stability. Some buffer components can catalyze degradation reactions or interact with the peptide.[13] For instance, phosphate buffers have occasionally been implicated in accelerating the degradation of certain peptides. Common choices include acetate, citrate, and histidine buffers, but the optimal choice must be empirically determined for your specific formulation.[14][15]

Part 2: Troubleshooting Guide

This section provides in-depth, practical solutions to specific problems you may encounter during your experiments.

Problem 1: My KYK acetate solution is turning yellow or brown over time.

-

Likely Cause: This discoloration is a classic indicator of tyrosine oxidation . The phenolic side chain of tyrosine is being oxidized, leading to the formation of chromophoric (color-absorbing) degradation products and potentially dityrosine, which can cause aggregation.[8] This process can be accelerated by dissolved oxygen, trace metal ions (like Fe³⁺ or Cu²⁺), and exposure to UV light.[8][16]

-

Solutions & Mitigation Protocol:

-

Deoxygenate Your Buffer: Before dissolving the peptide, reduce the amount of dissolved oxygen in your buffer.

-

Protocol: Sparge the buffer with an inert gas (e.g., high-purity nitrogen or argon) for 15-30 minutes. Maintain a gentle stream of the gas over the headspace of the solution during preparation.

-

-

Incorporate Antioxidants and Chelating Agents: Add excipients to your buffer to actively prevent oxidation.

-

Protocol:

-

Add a chelating agent like Disodium EDTA (0.01% - 0.1% w/v) to sequester catalytic metal ions.

-

Add a sacrificial antioxidant . L-methionine (1-5 mg/mL) is an excellent choice as it is readily oxidized and can protect the peptide. Ascorbic acid is also effective but can be less stable over the long term.

-

-

Data Summary: Recommended Excipients for Preventing Oxidation

Excipient Class Example Typical Concentration Range (w/v) Mechanism of Action Chelating Agent Disodium EDTA 0.01% - 0.1% Sequesters trace metal ions that catalyze oxidation. Antioxidant L-Methionine 0.1% - 0.5% Acts as a sacrificial molecule, being preferentially oxidized over tyrosine. | Antioxidant | Ascorbic Acid | 0.01% - 0.1% | A potent oxygen scavenger. |

-

-

Protect from Light:

-

Protocol: Prepare and store the solution in amber glass vials or vials wrapped in aluminum foil to prevent photo-oxidation.

-

-

Control Headspace Oxygen:

-

Protocol: After filling your storage vials, gently flush the headspace with nitrogen or argon before sealing the container.

-

-

Problem 2: I'm observing precipitation, cloudiness, or aggregation in my solution.

-

Likely Causes:

-

pH is too close to the Isoelectric Point (pI): KYK is a basic peptide due to its two lysine residues, meaning its pI is likely > 7. At or near the pI, the peptide has a net-neutral charge, minimizing electrostatic repulsion between molecules and leading to aggregation and precipitation.

-

Oxidative Cross-linking: As mentioned above, the oxidation of tyrosine can form covalent dityrosine dimers, which is a direct pathway to aggregation.[8]

-

High Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions leading to aggregation increases.

-

-

Solutions & Mitigation Protocol:

-

Optimize Buffer pH: This is the most effective strategy.

-

Protocol: Adjust the pH of your buffer to be at least 1-2 units away from the peptide's pI. For the basic KYK peptide, this means formulating in an acidic to neutral pH range (e.g., pH 4.0 - 6.5) . This ensures the peptide is protonated and carries a net positive charge, promoting solubility through electrostatic repulsion.

-

-

Implement Anti-Oxidation Strategies: If aggregation is driven by oxidation, follow all the steps outlined in Problem 1 .

-

Consider Solubilizing Excipients:

-

Protocol: In some cases, the addition of certain amino acids like arginine or glycine can help to reduce aggregation and stabilize the peptide in solution.[17] These can be screened at concentrations from 0.1% to 5% (w/v).

-

-

-

Diagram: Troubleshooting Workflow for KYK Acetate Instability

Caption: A workflow for diagnosing and solving common KYK acetate stability issues.

Problem 3: How do I design a study to find the optimal buffer for my KYK acetate formulation?

-

Objective: To empirically determine the buffer system (pH and species) that provides the best stability for KYK acetate under specific storage conditions.

-

Experimental Protocol: Buffer Screening Stability Study

-

Factor Selection:

-

pH Values: Select at least three pH levels. Based on the likely basic pI of KYK, a good starting range is pH 4.5, 5.5, and 6.5 .

-

Buffer Species: Choose at least two different buffer systems that are effective at your selected pH values. For example:

-

Acetate Buffer (pKa ~4.76) for pH 4.5.

-

Citrate Buffer (pKa2 ~4.76) for pH 4.5 and 5.5.

-

Histidine Buffer (pKa ~6.0) for pH 5.5 and 6.5.

-

Phosphate Buffer (pKa2 ~7.2) for pH 6.5.

-

-

Storage Temperatures: Include a refrigerated condition (e.g., 4°C), an ambient condition (e.g., 25°C), and an accelerated condition (e.g., 40°C).[11]

-

-

Sample Preparation:

-

Prepare each buffer to a consistent ionic strength (e.g., 10-25 mM).

-

Accurately prepare a concentrated stock solution of KYK acetate in high-purity water.

-

Dilute the stock solution into each of the prepared buffer conditions to your final target concentration.

-

(Optional) Include parallel arms in your study with and without lead stabilizing excipients (e.g., EDTA and Methionine).

-

Filter the final solutions through a low-protein-binding 0.22 µm filter into sterile vials.

-

-

Time Points and Analysis:

-

Establish your testing schedule (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).

-

At each time point, analyze the samples using the following methods:

-

Visual Appearance: Note any changes in color or clarity.

-

RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): This is the gold standard.[15] It will allow you to quantify the remaining percentage of intact KYK acetate and monitor the formation of degradation products (purity analysis).

-

pH Measurement: Confirm that the pH of the buffer remains stable over time.

-

-

-

Data Evaluation:

-

Plot the percentage of remaining KYK acetate versus time for each condition. The condition that shows the least degradation (i.e., the slowest rate of loss) at all temperatures is the most stable. The 40°C data will provide a rapid indication of the most promising formulations.

-

-

-

Diagram: Key Degradation Pathways for Lysyl-tyrosyl-lysine

Caption: Major chemical degradation routes for KYK in aqueous solution.

References

-

Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. [Link]

-

Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]

-

Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. ResearchGate. [Link]

-

Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]

-

The Effect of Buffers on Protein Conformational Stability. ResearchGate. [Link]

- Stabilized aqueous formulations of small peptides.

-

Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery. PubMed. [Link]

-

Improving peptide stability: Strategies and applications. Allied Academies. [Link]

-

Importance of Peptide Stability in Research. ChatSlide. [Link]

-

Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]

-

Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

-

H-Lys-Tyr-Lys-OH Acetate salt. PubChem. [Link]

-

Peptides and Probable Degradation Pathways. Veeprho. [Link]

-

Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination. ACS Publications. [Link]

-

Oxidation of side chain of peptides containing lysine (a), tyrosine... ResearchGate. [Link]

-

Tyr-Lys. PubChem. [Link]

-

Showing Compound Tyrosyl-Lysine (FDB112113). FooDB. [Link]

-

L-LYSINE ACETATE. Ataman Kimya. [Link]

-

Molecular structure of L-lysyl-L-tyrosyl-L-serine acetate. PubMed. [Link]

- Stabilized aqueous solution of lysine.

-

Effect of Selected Thermal Processes on the Stability of Reactive Lysine in Domestic Cultivars of Common Bean (Phasoleus Vulgari). Polish Journal of Food and Nutrition Sciences. [Link]

Sources

- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]

- 4. veeprho.com [veeprho.com]

- 5. H-Lys-Tyr-Lys-OH Acetate salt | C23H39N5O7 | CID 71308588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bioprocessintl.com [bioprocessintl.com]

- 9. researchgate.net [researchgate.net]

- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 11. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alliedacademies.org [alliedacademies.org]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 14. biotech-asia.org [biotech-asia.org]

- 15. pepdoopeptides.com [pepdoopeptides.com]

- 16. chatslide.ai [chatslide.ai]

- 17. EP0420649A2 - Stabilized aqueous formulations of small peptides - Google Patents [patents.google.com]

Technical Support Center: Optimization of Mobile Phase pH for KYK Peptide Separation

Welcome to the technical support center for the chromatographic separation of the KYK (Lys-Tyr-Lys) peptide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase pH, a critical parameter in achieving high-resolution and robust separations in reverse-phase high-performance liquid chromatography (RP-HPLC).

Understanding the KYK Peptide: The Key to Optimization

The tripeptide KYK is composed of two lysine (K) residues and one tyrosine (Y) residue. Its behavior in RP-HPLC is dominated by the ionizable nature of its constituent amino acids. Understanding how pH affects the charge of these residues is fundamental to method development. Peptides are amphoteric molecules, and their net charge is highly dependent on the pH of the mobile phase.[1][2] This charge, in turn, dictates the peptide's hydrophobicity and its interaction with the stationary phase, directly impacting retention and selectivity.

The key to optimizing the separation lies in controlling the ionization state of the peptide's functional groups.

| Ionizable Group | Typical pKa |

| α-carboxyl (C-Terminus) | ~2.18 |

| α-amino (N-Terminus) | ~8.95 |

| Lysine (K) Side Chain (ε-amino) | ~10.53 |

| Tyrosine (Y) Side Chain (phenolic) | ~10.1-10.9 |

Note: pKa values are approximate and can vary slightly based on the peptide's local environment.[3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my KYK peptide peak showing significant tailing at neutral pH?

Answer: This is a classic issue encountered with basic peptides like KYK. Peak tailing is often caused by secondary ionic interactions between the positively charged lysine residues and negatively charged residual silanol groups on the surface of silica-based stationary phases.[6]

Causality: The KYK peptide has a high isoelectric point (pI) due to its two lysine residues. At neutral pH, the lysine side chains are protonated (positively charged), while some surface silanols on the column packing are deprotonated (negatively charged). This electrostatic attraction competes with the primary hydrophobic retention mechanism, leading to a mixed-mode separation that results in tailing peaks.

Troubleshooting Steps:

-

Operate at Low pH: The most effective solution is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2 and 3, the vast majority of silanols become protonated and neutral. This minimizes the undesirable ionic interactions and promotes a purely hydrophobic retention mechanism, resulting in sharper, more symmetrical peaks.[7]

-

Use an Ion-Pairing Reagent: Additives like trifluoroacetic acid (TFA) are highly effective. At a concentration of 0.1%, TFA not only lowers the pH to ~2 but also acts as an ion-pairing agent. The TFA anions pair with the positive charges on the peptide, effectively shielding them from interacting with the column surface and further improving peak shape.[8][9]

-

Evaluate Column Choice: If tailing persists, consider using a column specifically designed for peptide or basic compound analysis. These columns often feature advanced end-capping or a modified surface chemistry to minimize accessible silanols.

Q2: I'm not getting enough resolution between my KYK peptide and a closely-related impurity. Where should I start with pH optimization?

Answer: Altering the mobile phase pH is one of the most powerful tools for changing the selectivity of peptide separations.[10] Since your KYK peptide has multiple ionizable groups, changing the pH will alter its net charge and conformation, which can dramatically affect its retention time relative to impurities.

Systematic Approach to pH Screening:

A common strategy is to screen two significantly different pH values to quickly assess the impact on selectivity. Low pH (e.g., 2.5-3.0) and high pH (e.g., 8.5-9.5) are excellent starting points.

Experimental Protocol 2: Systematic pH Screening

-

Low pH Condition:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ≈ 2.0).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Run your standard gradient and record the chromatogram.

-

-

High pH Condition:

-

Mobile Phase A: 10 mM Ammonium Bicarbonate or Ammonium Formate, adjusted to pH 9.2 with ammonium hydroxide.

-

Mobile Phase B: Acetonitrile.

-

Crucial: Use a pH-stable column (e.g., hybrid or polymer-based C18) rated for high pH use to avoid damaging the stationary phase.[11]

-

Flush the system thoroughly before switching to the high pH mobile phase.

-

Run the same gradient and record the chromatogram.

-

-

Analysis:

-

Compare the chromatograms. Look for changes in the elution order and the relative spacing of the peaks. It is common to see significant shifts in retention and selectivity.[10]

-

Choose the pH condition that provides the best separation and proceed with fine-tuning the gradient.

-

Q3: My retention times for KYK are unstable from run to run. Could pH be the cause?

Answer: Yes, inconsistent pH control is a primary cause of retention time variability for ionizable compounds.[12]

Causality: If the mobile phase pH is too close to the pKa of one of the peptide's ionizable groups, small, unintentional variations in pH (e.g., from batch to batch of mobile phase) will cause significant shifts in the ratio of the ionized to non-ionized forms of the peptide. This changes the peptide's overall hydrophobicity and leads to drastic shifts in retention time.[12]

Troubleshooting Steps:

-

Check Your pH vs. pKa: For KYK, the critical pKa values are around 2.2 (carboxyl), 9.0 (N-terminus), and 10.5 (side chains). If your mobile phase pH is, for example, 8.8, it is too close to the N-terminus pKa. A rule of thumb is to work at a pH that is at least one full pH unit away from any pKa value to ensure the analyte is in a single, stable ionic form.[11]

-

Ensure Adequate Buffering: Using a simple acid like TFA or formic acid provides a low pH but offers very little buffering capacity.[13] If your method requires a pH between 3 and 8, you must use a proper buffer system (e.g., phosphate, acetate, formate) at a sufficient concentration (typically 10-25 mM).[14] The buffer is most effective when the mobile phase pH is close to the buffer's pKa.

-

Standardize Mobile Phase Preparation: Inconsistent preparation is a major source of error. Follow a rigorous, standardized protocol.

Experimental Protocol 1: Reproducible Mobile Phase Preparation

-

Calibrate the pH Meter: Use certified pH 4, 7, and 10 standards to perform a three-point calibration of your pH meter before each use. The calibration is only as good as the buffers used.[15]

-

Prepare the Aqueous Component: Dissolve your chosen buffer salt or acid additive (e.g., ammonium formate) in the full volume of HPLC-grade water required for your mobile phase A.

-

Adjust pH Before Adding Organic Solvent: This is a critical step. Always adjust the pH of the purely aqueous solution. pH meters are calibrated for and provide accurate readings only in aqueous solutions.[16] Adding organic solvent like acetonitrile changes the apparent pH, and measurements will be inaccurate and irreproducible.

-

Make Final Volume: Once the desired pH is reached, bring the solution to its final volume with water in a volumetric flask.

-

Filter: Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates that could damage the HPLC system.

-

Mix with Organic: Combine with the organic mobile phase (e.g., acetonitrile) in the HPLC reservoir or use a binary pump to mix online.

// Node definitions Peptide [label=" KYK Peptide | Ionizable Groups:\l- α-COOH (pKa ~2.2)\l- α-NH3+ (pKa ~9.0)\l- Tyr-OH (pKa ~10.1)\l- Lys-NH3+ (pKa ~10.5)\l", shape=Mrecord, style=filled, fillcolor="#F1F3F4"]; MobilePhase [label="{ Mobile Phase pH | Controls Protonation State}", shape=Mrecord, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Charge [label="{ Net Peptide Charge | Low pH = High Positive Charge\lHigh pH = Low/Net-Zero Charge\l}", shape=Mrecord, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrophobicity [label="{ Overall Hydrophobicity | Charge affects interaction\lwith polar mobile phase\l}", shape=Mrecord, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; StationaryPhase [label="{ C18 Stationary Phase | Hydrophobic Surface}", shape=Mrecord, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Result [label="{ Chromatographic Result | Retention Time\lSelectivity\lPeak Shape\l}", shape=Mrecord, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MobilePhase:f1 -> Peptide:f1 [label="Affects"]; Peptide -> Charge:f0; Charge:f1 -> Hydrophobicity:f0; Hydrophobicity:f1 -> StationaryPhase:f1 [label="Interacts with"]; StationaryPhase -> Result:f0; } dot Caption: Relationship between mobile phase pH and chromatographic output.

Q4: What are the pros and cons of using Trifluoroacetic Acid (TFA) vs. Formic Acid (FA) for separating my KYK peptide?

Answer: The choice between TFA and formic acid is a common decision point, often dictated by the type of detector being used (UV vs. Mass Spectrometry).

| Additive | Typical Conc. | Approx. pH | Pros | Cons | Best For |

| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | 2.0 - 2.5 | Excellent ion-pairing agent, leading to sharp peaks and high resolution.[13] Good for masking silanol interactions. | Causes significant ion suppression in Mass Spectrometry (MS).[8][17] | HPLC with UV/DAD detection. |

| Formic Acid (FA) | 0.1% | 2.7 - 2.8 | Highly volatile and MS-friendly, causing minimal ion suppression.[7][18] | Weaker acid and ion-pairing agent. Can result in broader peaks and lower resolution compared to TFA, especially for basic peptides.[13][18] | LC-MS applications. |

Expert Insight: If you are developing a method for LC-MS and find that the peak shape with formic acid is unacceptable, you may need to explore alternative MS-friendly additives like difluoroacetic acid (DFA), which offers a compromise between the chromatographic performance of TFA and the MS compatibility of FA. Alternatively, ensuring you are using a high-performance, modern column can mitigate some of the peak shape issues seen with formic acid.

References

- Time in Pampanga, PH. Google Search. Accessed March 7, 2026.

- Time in Asia/Manila. Google Search. Accessed March 7, 2026.

- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.

- General approach for the development of preparative peptide separ

- Residue-Specific pKa Determination of Lysine and Arginine Side Chains by Indirect 15N and 13C NMR Spectroscopy: Application to apo Calmodulin. Journal of the American Chemical Society.

- Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Analytical Chemistry.

- How to calculate pka value in lysine detail answer. Filo.

- Ionizable Amino Acids. AK Lectures.

- Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Autom

- Control pH During Method Development for Better Chrom

- Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations.

- How to improve peptide purification by altering the mobile phase pH. Biotage.

- Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chrom

- A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.

- Amino Acid pKa : r/Mc

- Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.

- Choice of buffer for the analysis of basic peptides reversed-phase HPLC.

- Affecting Reversed-Phase/MS Peptide Separations on High Performance Silica particles. Sigma-Aldrich.

- Reversed-phase HPLC Buffers. Sigma-Aldrich.

- Troubleshooting Peak Shape Problems in HPLC.

- The Importance of Mobile Phase pH in Chromatographic Separ

- HPLC Mobile Phases – 10 bad habits to avoid.

- Amino acid pKa and pKi values. Isca Biochemicals.

- Linearity – Calibr

- How to calibr

Sources

- 1. biotage.com [biotage.com]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How to calculate pka value in lysine detail answer | Filo [askfilo.com]

- 5. aklectures.com [aklectures.com]

- 6. waters.com [waters.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. hplc.eu [hplc.eu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. waters.com [waters.com]

- 11. agilent.com [agilent.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. How to calibrate a pH meter | Metrohm [metrohm.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Validation & Comparative

Quantitative Detection of Lysyl-Tyrosyl-Lysine (KYK) in Biological Fluids: A Comparative Technical Guide

Content Type: Technical Comparison & Methodological Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Estimated Reading Time: 12 Minutes[1]

Executive Summary: The KYK Detection Landscape

Lysyl-tyrosyl-lysine (KYK) is a bioactive tripeptide (MW ~437.5 Da) increasingly recognized as a significant metabolomic biomarker in psychiatric disorders (specifically First-Episode Psychosis and Schizophrenia) and as a model ligand for receptor targeting (e.g., M6P/IGF2R).[1][2]

Critical Market Reality: As of 2026, there are no off-the-shelf commercial ELISA kits specifically validated for Lysyl-tyrosyl-lysine.[1][2] Researchers searching for a "KYK ELISA" will often encounter "Lysine Assay Kits" (detecting the single amino acid) or "C-Peptide Kits," neither of which are suitable.[1]

The Solution: Detection of KYK requires one of two approaches:

-

LC-MS/MS (Gold Standard): The validated method used in recent metabolomics studies.[1][2]

-

Custom Competitive ELISA: A viable high-throughput alternative that must be developed using hapten-carrier conjugation due to the peptide's small size.[1]

This guide details the protocols for both approaches, providing the necessary technical grounding to choose the correct workflow.

Scientific Context: Why Measure KYK?

Understanding the analyte is the first step in assay selection. KYK is not merely a degradation product; it holds specific biological relevance.[1]

-

Metabolomic Biomarker: Recent high-resolution mass spectrometry studies have identified KYK as a downregulated metabolite in the serum and cerebrospinal fluid (CSF) of patients with First-Episode Psychosis (FEP).[1][2] It serves as a potential signature for distinguishing FEP from healthy controls.[1]

-

Receptor Ligand: KYK sequences are used to target the Mannose 6-phosphate/Insulin-like growth factor II receptor (M6P/IGF2R), acting as a ligand carrier for drug delivery systems.[1][2]

-

DNA Interaction: The cationic nature of the flanking Lysine residues allows KYK to interact with DNA phosphate backbones, making it a model for studying peptide-DNA electron transfer.

Biological Context Diagram

The following diagram illustrates the dual role of KYK in metabolomics and receptor targeting.

Figure 1: Biological context of Lysyl-tyrosyl-lysine as a biomarker and therapeutic ligand.

Technology Comparison: LC-MS/MS vs. Competitive ELISA[1][2]

Because KYK is a small tripeptide (3 amino acids), it lacks the two distinct epitopes required for a Sandwich ELISA .[1] Therefore, the only immunological option is a Competitive ELISA .[1]

| Feature | LC-MS/MS (Gold Standard) | Custom Competitive ELISA |

| Principle | Mass-to-charge ratio (m/z) detection coupled with chromatographic separation.[1][2] | Antibody competition between sample KYK and plate-coated KYK conjugate.[1][2] |

| Sensitivity | High (Femtomolar range).[1][2] | Moderate to High (Picomolar range, antibody dependent).[1] |

| Specificity | Absolute. Distinguishes KYK from similar peptides (e.g., KVK, KYR).[1] | Variable. Risk of cross-reactivity with free Tyrosine or Lysine if antibody is poor.[1] |

| Throughput | Low/Medium (Serial injection).[1][2] | High (96-well parallel processing).[1][2] |

| Development Time | Low (Method optimization takes days). | High (Antibody generation takes 3-6 months).[1][2] |

| Cost | High capital cost; Low per-sample cost.[1][2] | High initial cost; Low per-sample cost once developed.[1][2] |

| Recommendation | Best for: Discovery, validation, and small sample sets (<100).[1] | Best for: Large clinical trials (>500 samples) requiring routine screening.[1][2] |

Method A: LC-MS/MS Protocol (The Validated Approach)[2]

This protocol is adapted from metabolomic profiling workflows used in psychosis biomarker studies (e.g., Shang et al., 2022).[1]

Workflow Overview

-

Sample Prep: Protein precipitation to remove large albumin/globulins.[1]

-

Derivatization: (Optional) Benzoyl chloride labeling can enhance sensitivity for amines.[1]

-

Separation: UPLC (Ultra-Performance Liquid Chromatography) on a HILIC or C18 column.[1]

-

Detection: Q-TOF or Triple Quadrupole MS in Positive Ion Mode (ESI+).

Step-by-Step Methodology

-

Sample Preparation (Serum/Plasma):

-

Thaw serum samples on ice.[1]

-

Add 3 volumes of ice-cold Methanol/Acetonitrile (1:1 v/v) containing internal standard (e.g., isotope-labeled peptides).

-

Vortex for 30 seconds and incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Reconstitute in 100 µL of mobile phase (0.1% Formic Acid in Water).

-

-

LC Parameters:

-

Column: Waters ACQUITY UPLC HSS T3 (C18) or BEH Amide (HILIC).

-

Mobile Phase A: 0.1% Formic acid in Water.[1]

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 0-2 min (1% B), 2-10 min (linear to 99% B), 10-12 min (99% B).

-

-

MS Settings (Targeted):

Method B: Developing a Custom Competitive ELISA

If you require an ELISA (e.g., for a kit-based product pipeline), you must design a Competitive Inhibition Assay .[1]

The "Small Molecule" Challenge

KYK is a hapten .[1] It is too small to elicit an immune response alone and too small to bind two antibodies simultaneously.[1]

-

Implication 1: You must conjugate KYK to a carrier protein (KLH or BSA) to generate antibodies.[1][2]

-

Implication 2: You must use a Competitive format where free KYK in the sample competes with coated KYK for the antibody.

Competitive ELISA Workflow Diagram

Figure 2: Workflow for a Competitive ELISA targeting small peptides like KYK.

Protocol for Custom Assay Development

Phase 1: Reagent Generation

-

Conjugation: Crosslink KYK to Keyhole Limpet Hemocyanin (KLH) using Glutaraldehyde (targets amine groups) or EDC/NHS (targets carboxyl groups).[1][2]

-

Immunization: Inject KYK-KLH into rabbits (polyclonal) or mice (monoclonal).[1][2] Screen serum against KYK-BSA (to exclude anti-carrier response).[1][2]

Phase 2: Assay Procedure

-

Coat Plate: Add 100 µL of KYK-BSA (1 µg/mL) to 96-well microplate. Incubate overnight at 4°C.

-

Block: Wash and block with 5% Non-Fat Dry Milk or BSA for 2 hours.

-

Competition Step:

-

Wash: Wash plate 3-5 times with PBST.

-

Secondary Antibody: Add HRP-conjugated Goat Anti-Rabbit IgG.[1] Incubate 45 mins.

-

Develop: Add TMB substrate. Stop with H2SO4.[1]

-

Analysis: Plot OD450 vs. Concentration. Expect a sigmoidal curve with negative slope.

Data Analysis & Interpretation

When comparing results from these methods, use the following reference parameters.

Performance Metrics Table

| Metric | LC-MS/MS (Targeted) | Competitive ELISA (Hypothetical) |

| Linear Range | 0.1 ng/mL – 1000 ng/mL | 1.0 ng/mL – 500 ng/mL |

| CV% (Precision) | < 5% (Intra-assay) | 8-12% (Intra-assay) |

| Interference | Minimal (Matrix effects corrected by IS) | High (Matrix effects common in serum) |

| Cross-Reactivity | None (Mass specific) | Potential with Lys-Tyr (KY) or Tyr-Lys (YK) |

Troubleshooting the "Missing Kit"

If you are unable to develop a custom ELISA, consider surrogate markers :

-

Free Lysine: If KYK degradation is the focus, measuring the release of free Lysine (using commercial Lysine Assay Kits) might serve as an indirect proxy, though specificity is low.[1]

-

Total Tyrosine: Similarly, measuring Tyrosine release.[1]

References

-

Shang, P., et al. (2022). "Identification of cerebrospinal fluid and serum metabolomic biomarkers in first episode psychosis patients."[1][3] Translational Psychiatry, 12(1).[1][3] [1][2]

- Key finding: Identifies Lysyl-tyrosyl-lysine as a downregulated metabolite in FEP p

-

Le Doussal, J. M., et al. (1990). "Bispecific-antibody-mediated targeting of radiolabeled bivalent haptens: theoretical and experimental study."[1] Journal of Nuclear Medicine.

-

Key finding: Validates KYK as a bivalent hapten for antibody targeting.[1]

-

-

Creative Diagnostics. "ELISA Kits for Peptide Drugs Detection."

- Context: General methodology for small peptide competitive ELISAs.

-

MyBioSource. "Lysine (Lys) ELISA Kit."[1]

-

Clarification: Cited to distinguish between the amino acid kit (available) and the tripeptide kit (unavailable).[2]

-

Sources

A Comparative Guide to NMR Characterization of Lysyl-tyrosyl-lysine Acetate Salt Stoichiometry

For researchers, scientists, and drug development professionals, the precise characterization of an active pharmaceutical ingredient (API) is non-negotiable. In the realm of peptide therapeutics, this extends beyond the primary sequence to include the stoichiometric ratio of its counterions. Counterions, such as acetate, are not merely inert spectators; they are critical components that can profoundly influence a peptide's solubility, stability, bioavailability, and even its biological activity.[1][2][3] The tripeptide Lysyl-tyrosyl-lysine (KYK), with its two basic lysine residues, readily forms a salt with acetate, making it an excellent model for exploring the analytical challenges of stoichiometric determination. An incorrect or variable peptide-to-counterion ratio can lead to inconsistent dosing and compromised drug efficacy and safety.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods for the accurate and robust determination of the acetate stoichiometry in Lysyl-tyrosyl-lysine acetate salt. We will delve into the causality behind experimental choices, present validated protocols, and compare methodologies to equip you with the expertise to ensure the integrity of your peptide products.

The Central Role of Quantitative NMR (qNMR)

While various analytical techniques like ion chromatography can quantify counterions, quantitative ¹H NMR (qNMR) stands out as a primary and exceptionally powerful method.[4] Its fundamental principle is that the area of a signal in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[5] This allows for the direct, simultaneous measurement of both the peptide and its counterion in a single, non-destructive experiment without the need for an identical reference standard of the analyte itself.[6][7] This unique capability makes qNMR an indispensable tool for establishing the precise stoichiometry of peptide salts, aligning with the stringent requirements of regulatory bodies like the FDA and the principles outlined in ICH guidelines.[8][9][10]

Comparative Analysis of Methodologies

The choice of an analytical method is a balance between the required accuracy, sample availability, and the specific question being addressed. Here, we compare the preeminent NMR-based approach with a common alternative.

| Method | Principle | Key Advantages | Key Considerations | Primary Application |

| ¹H qNMR (Internal Standard) | Molar ratio is determined by comparing the integrated signals of the analyte (peptide and acetate) to a known mass of a certified internal standard (IS).[11] | Provides absolute quantification of both peptide and counterion content; High accuracy and precision (RSD < 1%); SI-traceable results possible with a certified IS.[6][11] | Requires careful selection and accurate weighing of the IS; Potential for signal overlap between the IS and the analyte. | Gold standard for purity assignment, reference standard characterization, and definitive stoichiometry determination. |

| ¹H NMR (Relative Quantification) | Molar ratio is determined by directly comparing the integrated signals of the peptide to the acetate counterion. | Simple and rapid sample preparation; No need for an internal standard; Excellent for confirming stoichiometric consistency between batches. | Does not provide absolute content or purity information; Assumes the peptide structure is correct and that the selected signals are representative. | Rapid quality control checks, reaction monitoring, and verification of stoichiometry when peptide purity is already established. |

| Ion Chromatography (IC) | Separates ions based on their affinity for an ion-exchange resin, followed by detection (typically conductivity).[4] | High sensitivity for a wide range of ionic species; Can detect counterions without NMR-active nuclei. | Destructive technique; Requires a specific reference standard for each counterion for accurate quantification; Can be more time-consuming. | Orthogonal validation of qNMR results; Analysis of complex mixtures or when NMR is not suitable.[12] |

Deep Dive: The Internal Standard ¹H qNMR Method

For the definitive characterization of Lysyl-tyrosyl-lysine acetate, the internal standard qNMR method is the most rigorous and trustworthy approach. Its power lies in its self-validating system, where the integrity of the data is confirmed through careful experimental design and execution.

Workflow for qNMR Stoichiometry Determination

Caption: Workflow for qNMR Stoichiometry Determination.

Causality Behind Experimental Choices

The reliability of a qNMR result is built upon a foundation of deliberate experimental choices.

-

Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice. This is critical because it replaces exchangeable protons (e.g., from -NH₂ and -OH groups) with deuterium, simplifying the spectrum by removing their signals and preventing interference.[13][14] It also eliminates the overwhelmingly large signal from residual H₂O that would otherwise distort the spectral baseline.

-

Internal Standard (IS) Selection: The choice of IS is paramount for accuracy. An ideal IS must meet several criteria:

-

High Purity: Its purity must be known and certified (e.g., traceable to NIST).

-

Chemical Stability: It must not react with the sample, solvent, or air.

-

Signal Resolution: Its NMR signals must be sharp singlets and appear in a region of the spectrum free from any overlap with the analyte signals.[11]

-

Solubility: It must be soluble in the same solvent as the analyte.

-

Recommended Standards: Maleic acid or dimethyl sulfone (DMSO₂) are excellent choices for peptide analysis in D₂O.

-

-

Signal Selection for Quantification: Choosing the right signals to integrate is a decision-making process rooted in structural knowledge and spectral analysis.

-

Acetate: The choice is straightforward. The methyl protons (-CH₃) of acetate produce a sharp singlet around 1.9 ppm, which is typically well-resolved and ideal for integration.

-

Lys-Tyr-Lys Peptide: The selection requires more care. The goal is to find well-resolved, non-exchangeable proton signals that are unique to the peptide. The aromatic protons of the Tyrosine residue (typically appearing as doublets between 6.8 and 7.2 ppm) are often excellent candidates.[15][16] Using multiple distinct signals from the peptide for separate calculations provides a crucial self-validation check; consistent results from different signals build confidence in the final stoichiometry.

-

Logic for Signal Selection

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 12. A combined approach of ion chromatography and quantitative NMR to accurately determine counterion stoichiometry - OAK Open Access Archive [oak.novartis.com]

- 13. Quantitative determination and validation of octreotide acetate using 1 H-NMR spectroscopy with internal standard method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and characterization of model compounds of the lysine tyrosyl quinone cofactor of lysyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Lysyl-Tyrosyl-Lysine Acetate

As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop to include the safe and compliant management of all laboratory materials, from inception to disposal. This guide provides a comprehensive framework for the proper disposal of lysyl-tyrosyl-lysine acetate, a tripeptide derivative. While this compound is not broadly classified as hazardous, adherence to rigorous disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. The causality behind these procedures is rooted in a foundational principle of laboratory science: proactive risk mitigation.

Part 1: Hazard Characterization and Initial Assessment

Before any disposal action is taken, a thorough understanding of the material is essential. Lysyl-tyrosyl-lysine acetate is an oligopeptide. Based on Safety Data Sheets (SDS) for structurally similar compounds like L-Lysine Acetate, it is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]

However, a lack of formal hazard classification does not permit indiscriminate disposal. Key considerations include:

-

Physical State: It is typically a white to off-white solid powder.

-

Potential Hazards: While not acutely toxic, it may cause mild skin and eye irritation upon contact.[2] Furthermore, fine dust dispersed in the air can pose a dust explosion hazard under specific conditions, a common risk for many organic powders.[2]

-

Environmental Impact: As an organic compound, it will increase the biological oxygen demand (BOD) in water, which is why direct discharge to sewers should be avoided.[2]

The foundational step in our disposal workflow is to determine if the waste is contaminated. Any non-hazardous material mixed with a substance classified as hazardous must be treated as hazardous waste, adopting the characteristics of the more dangerous component.[3]

Part 2: The Disposal Decision Workflow

To ensure a self-validating and logical approach, the following decision workflow should be employed for every instance of lysyl-tyrosyl-lysine acetate disposal. This process standardizes the procedure and minimizes ambiguity.

Caption: Disposal decision workflow for lysyl-tyrosyl-lysine acetate.

Part 3: Step-by-Step Disposal Protocols

Based on the outcome of the decision workflow, select the appropriate detailed protocol below.

Experimental Protocol A: Disposal of Uncontaminated Material

This protocol applies to pure, unused, or uncontaminated lysyl-tyrosyl-lysine acetate.

-

Confirmation: Verify with your institution's Environmental Health & Safety (EH&S) office that this material is cleared for disposal as non-hazardous chemical waste.[4][5] Local regulations always take precedence.

-

Personal Protective Equipment (PPE): At a minimum, wear safety glasses, nitrile gloves, and a lab coat. If handling larger quantities where dust may be generated, a dust respirator is recommended.[6]

-

Packaging:

-

Place the solid waste into a durable, sealable container (e.g., a screw-cap polyethylene jar).[7] The original container is often the best choice if it is in good condition.[8]

-

Do not use food or beverage containers.[7]

-

The container must be compatible with the waste and free of leaks or external residue.[8]

-

-

Labeling:

-

Clearly label the container with the words "Non-Hazardous Chemical Waste".

-

Identify the contents fully: "Lysyl-tyrosyl-lysine acetate". Do not use abbreviations or chemical formulas.[5]

-

-

Storage and Collection:

-

Store the sealed container in a designated waste accumulation area, away from incompatible materials.

-

Arrange for pickup through your institution's chemical waste disposal service. Do not place it in the regular trash unless explicitly authorized by EH&S.[9]

-

Experimental Protocol B: Disposal of Contaminated Material or Large Quantities

This protocol is mandatory if the peptide is mixed with any hazardous substance or if required by local regulations.

-

Hazardous Waste Determination: The waste is now legally defined by its most hazardous component. For example, if it's dissolved in methanol, it must be treated as a flammable and toxic liquid waste.

-

Personal Protective Equipment (PPE): Wear PPE appropriate for the hazards of all components in the mixture.

-

Packaging:

-

Labeling:

-

Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[8]

-

The label must include the words "Hazardous Waste," the full chemical names of all constituents with their approximate percentages, and relevant hazard warnings (e.g., pictograms for flammability, toxicity).[5][11]

-

-

Storage and Collection:

-

Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

-

The container must remain closed except when adding waste.[5][7]

-

Ensure the SAA provides secondary containment and segregation from incompatible materials.[10]

-

Schedule a pickup with your institution's authorized hazardous waste handler.

-

Experimental Protocol C: Decontamination and Disposal of Empty Containers

An "empty" container that held a chemical is not considered regular trash until properly decontaminated.

-

Rinsing Procedure:

-

For containers that held uncontaminated lysyl-tyrosyl-lysine acetate, triple-rinse with water or another appropriate solvent.[4][8]

-

If the container held a hazardous mixture, the first rinsate must be collected and disposed of as hazardous waste (Protocol B).[8] Subsequent rinses may be permissible for drain disposal, but this must be verified with EH&S.

-

-

Label Removal: Completely remove or deface all chemical and hazard labels from the container.[3][4] This is a critical step to prevent confusion and ensure it is not mistaken for a chemical container.

-

Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of as regular laboratory glass or plastic waste.[4]

Part 4: Safety and Operational Summary

This table summarizes the critical operational parameters for handling lysyl-tyrosyl-lysine acetate.

| Parameter | Guidance & Best Practices |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, and lab coat are mandatory. Use a dust respirator if creating dust.[6] |

| Spill Cleanup | For solid spills, sweep up material, avoiding dust generation.[6][12] Wetting the spill can help prevent dust.[2] Wash the area thoroughly with water.[2] Collect all cleanup materials as chemical waste. |

| Storage (Unused Product) | Store in a cool, dry, well-ventilated area in a tightly sealed, original container.[2][6][13] |

| Incompatible Materials | Avoid contact with strong oxidizing agents. |

| Waste Regulations | Disposal is governed by the EPA's Resource Conservation and Recovery Act (RCRA) and corresponding state/local laws.[14] Laboratories in academic institutions may operate under Subpart K regulations.[10][15] |

Conclusion

The responsible management of laboratory chemicals is a non-negotiable aspect of scientific integrity. While lysyl-tyrosyl-lysine acetate is not classified as a hazardous material, its disposal demands a systematic and informed approach. By following the decision workflow and protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. When in doubt, always default to the more stringent disposal protocol and consult your institution's Environmental Health & Safety department. They are your most valuable resource for ensuring compliance and safety.

References

- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

- Laboratory chemical waste disposal guidelines. University of Otago.

- Hazardous Waste and Disposal. American Chemical Society (ACS).

- Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).